{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE
Overview
Description
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine is a chemical compound with a complex structure that includes a morpholine ring, a benzoyl group, and a difluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorobenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxybenzoic acid derivatives, while reduction can produce difluorophenoxybenzyl alcohol derivatives .
Scientific Research Applications
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Similar Compounds
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}amino-1-methyl-1H-pyrazole-3-carboxamide: Shares a similar difluorophenoxy group but differs in the core structure.
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}piperidine hydrochloride: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-[(2,4-difluorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-6-17(16(20)11-14)24-12-13-3-1-2-4-15(13)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYDIGGFFRTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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